molecular formula C19H20N2O4 B557083 Fmoc-D-Dab-OH CAS No. 201484-12-0

Fmoc-D-Dab-OH

Cat. No.: B557083
CAS No.: 201484-12-0
M. Wt: 340.4 g/mol
InChI Key: ZZDRDGKSMGGBDI-QGZVFWFLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-aminobutanoic acid is a compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to an amino acid. This compound is commonly used in peptide synthesis due to its stability and ease of removal under mild conditions .

Mechanism of Action

Target of Action

The primary target of Fmoc-D-Dab-OH is the amino group of an amino acid during peptide synthesis . It serves as a protecting group for the amino group, preventing it from reacting with other groups during the synthesis process .

Mode of Action

This compound acts as a protecting group for the amino group of an amino acid during peptide synthesis . It is introduced by reacting the amino group with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is stable under acidic conditions but can be rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

This compound plays a crucial role in the solid-phase peptide synthesis (SPPS) pathway . It has been observed that this compound shows abnormally poor coupling efficiency during spps . It undergoes rapid lactamization under a series of conditions with various coupling reagents .

Pharmacokinetics

Its stability under various conditions and its ability to be rapidly removed by base are important factors influencing its bioavailability during peptide synthesis .

Result of Action

The primary result of this compound’s action is the successful protection of the amino group during peptide synthesis, allowing for the formation of peptide bonds without unwanted side reactions . Its poor coupling efficiency during spps can lead to less efficient peptide synthesis .

Action Environment

The action of this compound is influenced by the pH of the environment . It is stable under acidic conditions but can be rapidly removed by base . Therefore, the pH of the reaction environment is a critical factor influencing the efficacy and stability of this compound during peptide synthesis .

Preparation Methods

The synthesis of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-aminobutanoic acid typically involves the protection of the amino group of the amino acid with the Fmoc group. This can be achieved through the mixed anhydride method using isobutoxycarbonyl chloride or by the acid chloride method . The protected amino acid is then isolated as a crystalline solid, which is stable at room temperature and has a long shelf-life .

Scientific Research Applications

®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-aminobutanoic acid is widely used in scientific research, particularly in the field of peptide synthesis. It serves as a building block for the synthesis of peptides, which are essential in various biological and medicinal studies . The compound’s stability and ease of removal make it ideal for use in automated peptide synthesizers .

Properties

IUPAC Name

(2R)-4-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c20-10-9-17(18(22)23)21-19(24)25-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11,20H2,(H,21,24)(H,22,23)/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZDRDGKSMGGBDI-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90427161
Record name Fmoc-D-Dab-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90427161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201484-12-0
Record name Fmoc-D-Dab-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90427161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-D-Dab-OH
Reactant of Route 2
Reactant of Route 2
Fmoc-D-Dab-OH
Reactant of Route 3
Reactant of Route 3
Fmoc-D-Dab-OH
Reactant of Route 4
Reactant of Route 4
Fmoc-D-Dab-OH
Reactant of Route 5
Fmoc-D-Dab-OH
Reactant of Route 6
Fmoc-D-Dab-OH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.